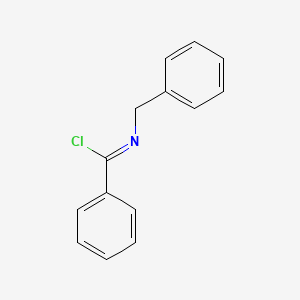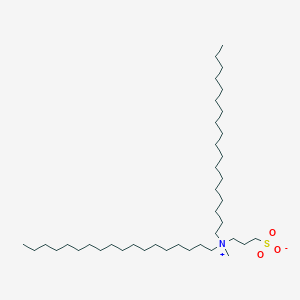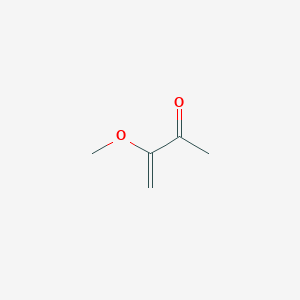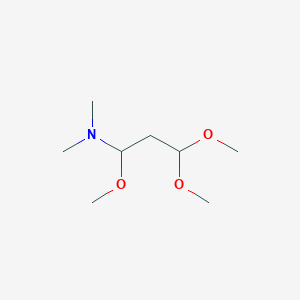
1,3,3-Trimethoxy-N,N-dimethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3-Trimethoxy-N,N-dimethylpropan-1-amine is an organic compound with a complex structure that includes three methoxy groups and a dimethylamino group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,3-Trimethoxy-N,N-dimethylpropan-1-amine can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromopropane with sodium methoxide to introduce the methoxy groups, followed by the reaction with dimethylamine to form the final product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as methanol or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethoxy-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting methoxy groups to halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,3,3-Trimethoxy-N,N-dimethylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethoxy-N,N-dimethylpropan-1-amine involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, and its methoxy groups can participate in hydrogen bonding and other interactions. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(Diethylamino)propyl trimethoxysilane: Similar in structure but with a diethylamino group instead of a dimethylamino group.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Contains a carbodiimide group and is used in peptide synthesis.
3-Dimethylamino-1-propyl chloride: Similar backbone but with a chloride group instead of methoxy groups.
Uniqueness
1,3,3-Trimethoxy-N,N-dimethylpropan-1-amine is unique due to its combination of three methoxy groups and a dimethylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.
Properties
CAS No. |
51513-20-3 |
|---|---|
Molecular Formula |
C8H19NO3 |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1,3,3-trimethoxy-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C8H19NO3/c1-9(2)7(10-3)6-8(11-4)12-5/h7-8H,6H2,1-5H3 |
InChI Key |
ACKMLFWLHKIPGI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CC(OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



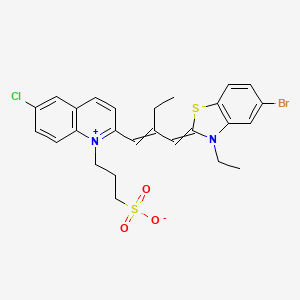
![11-(11H-Benzo[b]fluoren-11-ylidene)-11H-benzo[b]fluorene](/img/structure/B14648987.png)
![1H-Imidazole-4-carboxaldehyde, 1-ethyl-2-[(phenylmethyl)thio]-](/img/structure/B14648993.png)

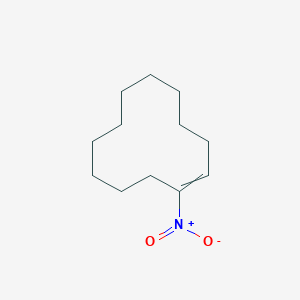
diphenyl-lambda~5~-phosphane](/img/structure/B14649011.png)


![Dimethyl 3-benzoylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B14649036.png)
![1-[(3-Methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide](/img/structure/B14649042.png)
